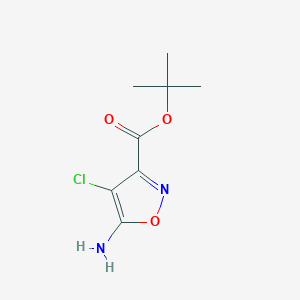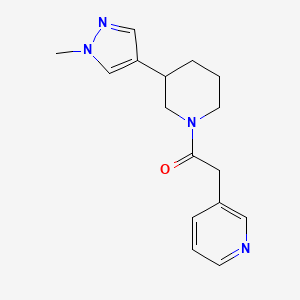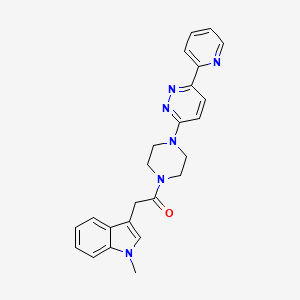![molecular formula C17H21N3O3S B2670237 (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide CAS No. 2223544-61-2](/img/structure/B2670237.png)
(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide is a chemical compound that has been widely used in scientific research due to its potential biochemical and physiological effects. This compound is also known as MK-8931 and is a small molecule inhibitor of beta-secretase 1 (BACE1), which is an enzyme that plays a crucial role in the formation of beta-amyloid peptides. Beta-amyloid peptides are known to be the main component of amyloid plaques, which are a hallmark of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide involves the inhibition of BACE1 activity. BACE1 is an enzyme that cleaves the amyloid precursor protein (APP) to form beta-amyloid peptides. By inhibiting the activity of BACE1, this compound prevents the formation of beta-amyloid peptides and reduces the accumulation of amyloid plaques in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. Studies have shown that the compound is able to reduce the levels of beta-amyloid peptides in the brain and improve cognitive function in animal models of Alzheimer's disease. The compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and brain penetration.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide in lab experiments include its ability to inhibit the activity of BACE1, which is a key enzyme involved in the formation of beta-amyloid peptides. The compound has also been shown to have good oral bioavailability and brain penetration, making it a promising candidate for the treatment of Alzheimer's disease.
The limitations of using this compound in lab experiments include the fact that it is a small molecule inhibitor, which may limit its effectiveness in reducing the formation of beta-amyloid peptides. In addition, the compound may have off-target effects that could lead to unwanted side effects.
Zukünftige Richtungen
Future research on (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide could focus on improving the compound's potency and selectivity for BACE1 inhibition. This could involve the development of new analogs or modifications to the existing structure of the compound.
Another area of future research could be the investigation of this compound in combination with other therapeutic agents for the treatment of Alzheimer's disease. This could involve the development of combination therapies that target multiple pathways involved in the pathogenesis of Alzheimer's disease.
Overall, this compound is a promising compound for the treatment of Alzheimer's disease. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic benefits.
Synthesemethoden
The synthesis of (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide is a complex process that involves several steps. The first step involves the preparation of the key intermediate, which is (2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-amine. This intermediate is then reacted with phenylacetylene in the presence of a palladium catalyst to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide has been widely used in scientific research as a potential therapeutic agent for the treatment of Alzheimer's disease. The compound has been shown to inhibit the activity of BACE1, which is a key enzyme involved in the formation of beta-amyloid peptides. By inhibiting the activity of BACE1, this compound has the potential to reduce the formation of beta-amyloid peptides and slow down the progression of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(E)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-20-13-15(12-18-20)17-16(8-5-10-23-17)19-24(21,22)11-9-14-6-3-2-4-7-14/h2-4,6-7,9,11-13,16-17,19H,5,8,10H2,1H3/b11-9+/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONNDFDNHIBNBA-DMFQBTPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCCO2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2[C@H](CCCO2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(4-fluorophenyl)ethyl]-2-(4-methylphenylthio)acetamide](/img/structure/B2670160.png)

![Tert-butyl N-[[(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]methyl]carbamate](/img/structure/B2670164.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2670166.png)
![6-bromo-3-[4-(2,4,6-trimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2670167.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2670170.png)

